

# physical and chemical properties of 4'-Chloro-4-biphenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4'-Chloro-4-biphenylboronic acid

Cat. No.: B151694

[Get Quote](#)

## An In-depth Technical Guide to 4'-Chloro-4-biphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4'-Chloro-4-biphenylboronic acid** (CAS No. 364044-44-0), a versatile reagent in modern organic synthesis. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

## Core Properties and Data

**4'-Chloro-4-biphenylboronic acid** is a biphenyl derivative containing a boronic acid functional group and a chlorine atom. This structure makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions.[\[1\]](#)

## Physical Properties

The physical characteristics of **4'-Chloro-4-biphenylboronic acid** are summarized in the table below. It is typically a white to off-white solid, with solubility in common organic solvents.[\[2\]](#)

| Property          | Value                                                                   | Source                                                                          |
|-------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 364044-44-0                                                             | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>10</sub> BClO <sub>2</sub>                       | <a href="#">[1]</a> <a href="#">[5]</a>                                         |
| Molecular Weight  | 232.47 g/mol                                                            | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Appearance        | White to off-white solid/crystalline powder                             | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Melting Point     | 194 - 198 °C                                                            | <a href="#">[2]</a>                                                             |
| Boiling Point     | 411.0 ± 47.0 °C (Predicted)                                             |                                                                                 |
| Density           | 1.304 g/cm <sup>3</sup>                                                 |                                                                                 |
| Solubility        | Soluble in common organic solvents like dichloromethane and chloroform. | <a href="#">[2]</a>                                                             |

## Chemical and Spectroscopic Properties

The reactivity of **4'-Chloro-4-biphenylboronic acid** is dominated by the boronic acid group, which readily participates in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. The presence of the chlorophenyl group can influence the electronic properties and reactivity of the molecule.[\[1\]](#)

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4'-Chloro-4-biphenylboronic acid** is not widely available in the public domain. Researchers are advised to acquire this data on their own samples for full characterization.

## Synthesis and Reactions

While a specific, detailed experimental protocol for the synthesis of **4'-Chloro-4-biphenylboronic acid** is not readily available in the reviewed literature, it is typically prepared through multi-step organic synthesis routes.

## Key Application: Suzuki-Miyaura Cross-Coupling

The primary application of **4'-Chloro-4-biphenylboronic acid** is as a reagent in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][6]

This protocol describes a general method for the coupling of an aryl halide with **4'-Chloro-4-biphenylboronic acid**. The specific conditions may require optimization based on the substrate.

#### Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- **4'-Chloro-4-biphenylboronic acid** (1.1-1.5 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{OAc})_2$ , or  $\text{PdCl}_2(\text{dppf})$ ) (0.02-0.05 eq)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ ) (2.0-3.0 eq)
- Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

#### Procedure:

- To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, **4'-Chloro-4-biphenylboronic acid**, and the base.
- Add the palladium catalyst to the flask.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for a period ranging from 2 to 24 hours.
- Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.<sup>[7]</sup>

## Applications in Drug Discovery and Development

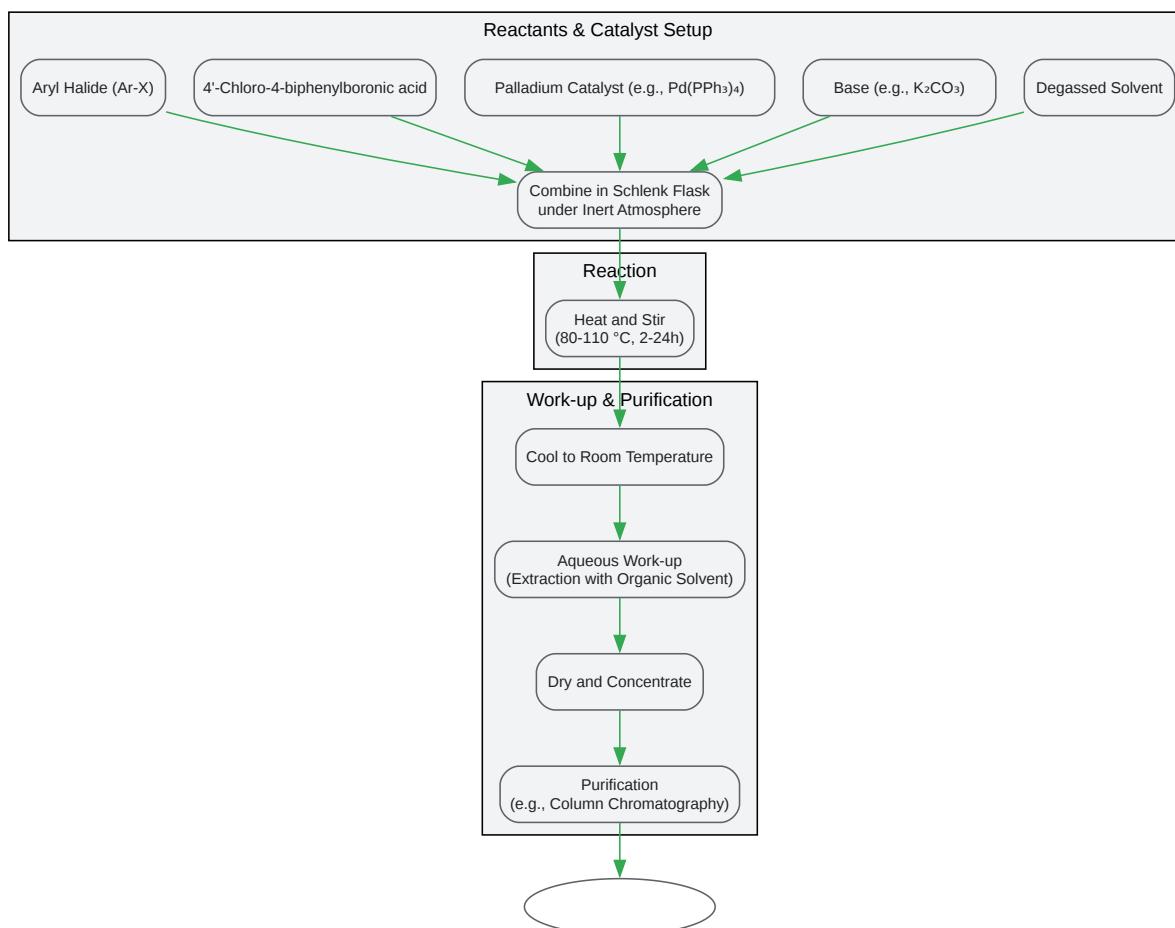
Boronic acids and their derivatives are of significant interest in medicinal chemistry. They can act as enzyme inhibitors or be used as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).<sup>[8][9][10]</sup> The biphenyl moiety is a common scaffold in many biologically active compounds. The use of **4'-Chloro-4-biphenylboronic acid** allows for the introduction of the 4'-chlorobiphenyl group, which can modulate the pharmacological properties of a molecule, such as metabolic stability and target binding affinity.<sup>[9]</sup>

While the general utility of this class of compounds in drug discovery is well-established, specific examples of **4'-Chloro-4-biphenylboronic acid** being used in the development of a named drug or directly modulating a specific signaling pathway are not prominently reported in the available literature.

## Safety and Handling

The Safety Data Sheet (SDS) for **4'-Chloro-4-biphenylboronic acid** indicates that it causes skin and serious eye irritation.

### Precautionary Measures:

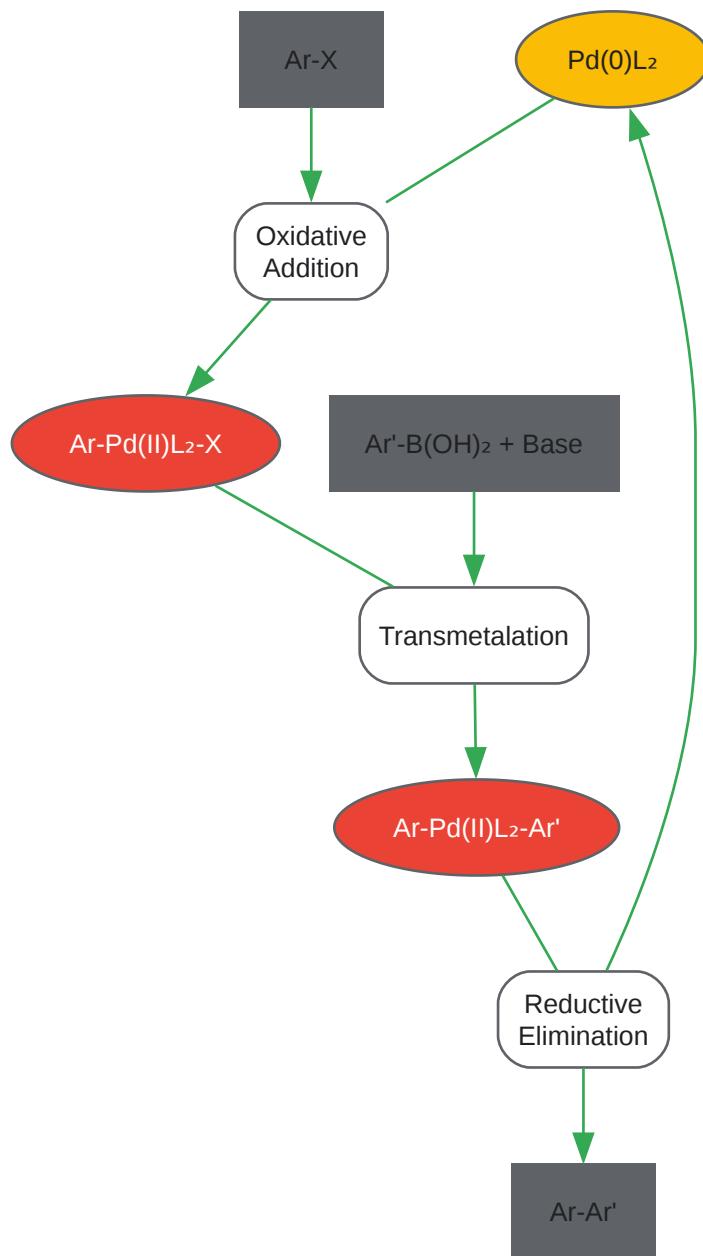

- Handling: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid creating dust. Use in a well-ventilated area.
- IF ON SKIN: Wash with plenty of water. If skin irritation occurs, seek medical advice.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

- Storage: Store in a well-ventilated place. Keep the container tightly closed.[3] Recommended storage is at room temperature in a cool, dark place.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

## Visualizations

### General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing **4'-Chloro-4-biphenylboronic acid**.




[Click to download full resolution via product page](#)

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

## Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Chloro-4-Biphenylboronic Acid | Properties, Applications, Safety & Supplier China [chlorobenzene.ltd]
- 3. 364044-44-0|(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. warshel.com [warshel.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. nbino.com [nbino.com]
- 9. nbino.com [nbino.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 4'-Chloro-4-biphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151694#physical-and-chemical-properties-of-4-chloro-4-biphenylboronic-acid>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)